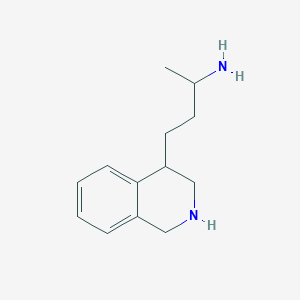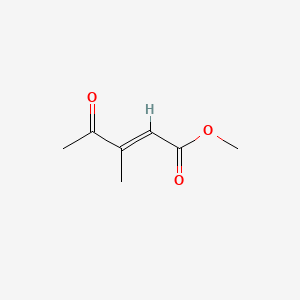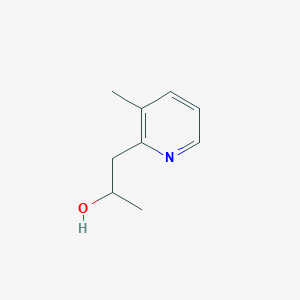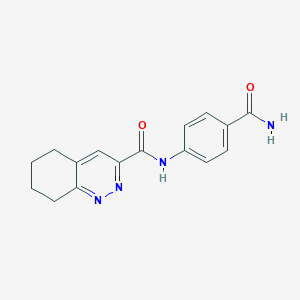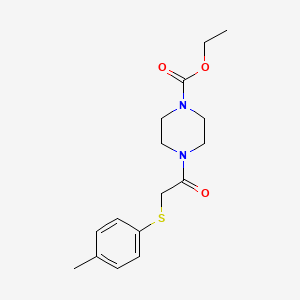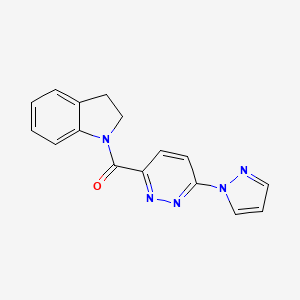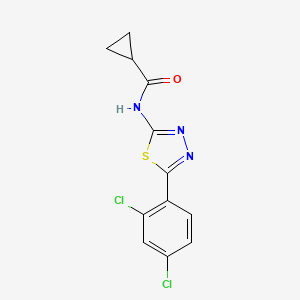
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide and related compounds have shown significant antimicrobial and anti-inflammatory activities. For instance, Kumar and Panwar (2015) demonstrated that derivatives of this compound exhibited potent antimicrobial properties against various microbes. Additionally, these compounds were found to have anti-inflammatory, analgesic, and ulcerogenic activities, highlighting their potential in medicinal applications (Kumar & Panwar, 2015).
Antiviral Activity
Chen et al. (2010) synthesized derivatives of this compound that exhibited antiviral activities. Specifically, these compounds showed anti-tobacco mosaic virus activity, indicating their potential use in antiviral therapeutics (Chen et al., 2010).
Structural and Molecular Analysis
Wan et al. (2007) conducted a structural analysis of a compound closely related to this compound, providing insights into its molecular conformation and potential interactions. This kind of analysis is crucial for understanding how these compounds might interact with biological targets (Wan et al., 2007).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of this compound derivatives. These include works by Deshmukh et al. (2017) and Sharba et al. (2005), which have contributed to the development of novel synthesis methods and the characterization of these compounds (Deshmukh et al., 2017); (Sharba et al., 2005).
Anticancer Evaluation
Compounds derived from this compound have been evaluated for their anticancer properties. Tiwari et al. (2017) synthesized a series of derivatives and assessed their efficacy against various human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).
Corrosion Inhibition
Studies have also explored the use of thiadiazole derivatives in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, including those related to this compound, to evaluate their performance as corrosion inhibitors of iron (Kaya et al., 2016).
Dyeing Performance
Malik et al. (2018) investigated the dyeing performance of thiadiazole derivatives, which can be related to the structural framework of this compound. Such studies contribute to the understanding of the potential applications of these compounds in the textile industry (Malik et al., 2018).
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXIAJQQKWSHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

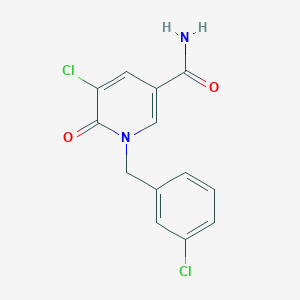
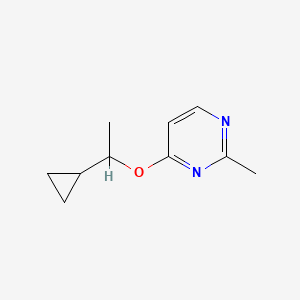


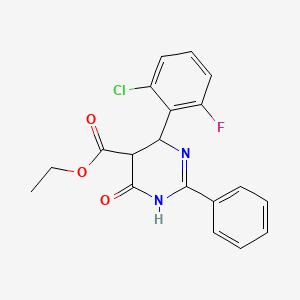
![3'-(3-fluoro-4-methylphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2854462.png)
![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)
